2-(Imidazo[1,2-a]pyridin-2-yl)phenol

ESIPT fluorophores fluorescence spectroscopy Stokes shift

Researchers requiring large-Stokes-shift fluorophores often encounter generic imidazo[1,2-a]pyridines emitting only at 370-380 nm, lacking the spectral window for ratiometric sensing. 2-(Imidazo[1,2-a]pyridin-2-yl)phenol (HPIP) solves this via its ortho-phenol ESIPT mechanism: - >200 nm Stokes shift with 599 nm ESIPT emission enables ratiometric fluoride detection down to 1.2 ppb (6.6 × 10⁻⁸ M) - Quantum yield tunable from Φ ≈ 0.01 (fluid) to Φ ≈ 0.6 (rigid matrix) for matrix-gated solid-state luminescence - N,O-bidentate chelation motif for stable fac-Re(CO)₃ complexes unavailable from non-hydroxylated analogs Supplied as the core scaffold for custom-wavelength ESIPT fluorophore synthesis with well-characterized substituent-effect structure-property relationships.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 57636-32-5
Cat. No. B7902754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazo[1,2-a]pyridin-2-yl)phenol
CAS57636-32-5
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)O
InChIInChI=1S/C13H10N2O/c16-12-6-2-1-5-10(12)11-9-15-8-4-3-7-13(15)14-11/h1-9,16H
InChIKeyFURHXLBXCVQCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPIP (CAS 57636-32-5): Core Identity, Physical Properties, and Procurement


2-(Imidazo[1,2-a]pyridin-2-yl)phenol, also designated 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), is a heterocyclic compound (C₁₃H₁₀N₂O, MW 210.23 g/mol) comprising an imidazo[1,2-a]pyridine core directly coupled to a phenol group at the 2-position [1]. The molecule exhibits an intramolecular hydrogen bond between the phenolic proton and the imidazo nitrogen, a structural feature that underpins its excited-state intramolecular proton transfer (ESIPT) capability [2]. In procurement contexts, HPIP serves as a versatile building block for ESIPT-based fluorophores, luminescent metal complexes, and derivatizable probes, where the phenolic handle provides a site for further functionalization without quenching the photophysical activity central to its value proposition.

Why HPIP Cannot Be Replaced by Generic Imidazo[1,2-a]pyridines or Simple Phenols


The value of 2-(imidazo[1,2-a]pyridin-2-yl)phenol lies not in the imidazo[1,2-a]pyridine core alone, but in the specific synergy between the electron-deficient bicyclic heterocycle and the ortho-hydroxyl group. This arrangement creates a strong intramolecular hydrogen bond prerequisite for excited-state intramolecular proton transfer (ESIPT), resulting in a unique dual-emission behavior with an anomalously large Stokes shift exceeding 200 nm [1]. Substituting the phenol with an aniline, methoxy, or unsubstituted phenyl group eliminates ESIPT entirely, collapsing the emission profile to that of conventional imidazo[1,2-a]pyridine fluorophores with emissions confined to the near-UV/blue region (370–380 nm) [2]. Conversely, migrating the hydroxyl group to the meta or para position severs the intramolecular hydrogen bond, abolishing the ESIPT photophysics and the associated large Stokes shift. Generic substitution thus forfeits the defining optical signature, the metal-chelation bidentate motif, and the derivatization handle that together constitute the compound's technical value for sensor, optoelectronic, and coordination chemistry applications.

Quantitative Differentiation Evidence for HPIP Versus Key Analogs


Fluorescence Emission Wavelength: ESIPT-Driven Large Stokes Shift

The fluorescence emission maximum of 2-(imidazo[1,2-a]pyridin-2-yl)phenol (HPIP) is reported at 599 nm, as cited from 95JPC76 in a comprehensive heterocyclic chemistry review [1]. This represents a dramatic bathochromic shift of 224.5–229 nm relative to the parent imidazo[1,2-a]pyridine (λ_fl = 370.5 nm) and 2-phenylimidazo[1,2-a]pyridine (λ_fl = 374–381 nm), both of which lack the ortho-hydroxyl group required for ESIPT [2]. The >200 nm redshift arises from the excited-state intramolecular proton transfer (ESIPT) process, which generates a keto tautomer emitting at much lower energy than the Franck-Condon enol state. The ESIPT mechanism is specifically confirmed by the observation of dual emission bands (normal emission at 370–410 nm and ESIPT emission at 520–580 nm) in polymer matrices [3].

ESIPT fluorophores fluorescence spectroscopy Stokes shift

Quantum Yield and Environmental Sensitivity

In fluid solution, HPIP exhibits weak dual emission with a quantum yield of approximately Φ ≈ 0.01, attributed to efficient radiationless decay via a conical intersection accessible through the ESIPT pathway [1]. When embedded in a rigid polymer matrix, however, the same compound displays efficient ESIPT fluorescence with Φ up to 0.6, representing a ~60-fold enhancement. In contrast, the non-ESIPT parent imidazo[1,2-a]pyridine maintains a high quantum yield in fluid solution (Φ = 0.57 in ethanol) with minimal environmental sensitivity [2]. This stark difference demonstrates that HPIP's photophysics are governed by environmental rigidity rather than intrinsic chromophore brightness, a property absent in the non-hydroxylated analogs.

fluorescence quantum yield polymer matrix photophysics environmentally sensitive probes

Emission Tunability via Substituent Effects

The introduction of a cyano group at the 6-position of the imidazo[1,2-a]pyridine ring in HPIP results in a hypsochromic shift of the ESIPT emission by approximately 60 nm relative to the parent HPIP [1]. This shift is experimentally validated and correlated with strengthening of the intramolecular hydrogen bond by the electron-withdrawing CN substituent. The parent HPIP thus serves as a neutral baseline from which both red shifts (electron-donating groups on the phenyl ring) and blue shifts (electron-withdrawing groups on the imidazopyridine) can be rationally engineered, a predictable tunability that differentiates HPIP from structurally simpler ESIPT platforms such as 2-(2-hydroxyphenyl)benzimidazole, where substitution effects are less systematically characterized.

ESIPT fluorescence tuning electron-withdrawing substitution emission wavelength control

Bidentate N,O-Chelation vs. Monodentate N-Donor Capability

2-(Imidazo[1,2-a]pyridin-2-yl)phenol (IPPOH) functions as a monoanionic N,O-bidentate chelator upon deprotonation, as demonstrated by the solvothermal reaction with Re₂(CO)₁₀ yielding a dimeric complex [{Re(CO)₃}₂(IPPO)₂] and monomeric complexes [{Re(CO)₃}(IPPO)(L)] (L = pyridine, 4-dimethylaminopyridine), all characterized by single-crystal X-ray diffraction [1]. In contrast, the non-hydroxylated analog 2-phenylimidazo[1,2-a]pyridine can only coordinate via the imidazo nitrogen, forming monodentate adducts with distinct stoichiometry and geometry. The bidentate chelation mode of IPPO⁻ confers greater thermodynamic stability to the metal complexes and opens access to dinuclear and mixed-ligand architectures not accessible with simple N-donor imidazopyridines.

metal complexation bidentate ligand rhenium(I) coordination

Application Scenarios Where HPIP Outperforms Analogs


Ratiometric Fluoride Ion Sensors with Large Stokes Shift

The 599 nm ESIPT emission of HPIP, with its >200 nm Stokes shift, enables ratiometric fluoride sensing platforms where the probe's turn-on orange emission is spectrally well-separated from excitation sources and biological autofluorescence. As demonstrated with the HIPS-Br chemodosimeter, the HPIP-derived probe achieves a F⁻ detection limit of 1.2 ppb (6.6 × 10⁻⁸ M) with high selectivity over common anions [1]. Non-ESIPT imidazo[1,2-a]pyridines with 370–380 nm emission cannot provide this spectral window, and alternative ESIPT scaffolds (e.g., benzimidazoles) lack the same level of characterized substitution-dependent tunability.

Solid-State Luminescent Materials with Environment-Gated Emission

HPIP's quantum yield modulation from Φ ≈ 0.01 (fluid) to Φ up to 0.6 (rigid polymer matrix) enables its use in solid-state luminescent devices where emission intensity is gated by matrix rigidity [1]. Doping HPIP into polymer films yields dual emission (370–410 nm normal; 520–580 nm ESIPT) whose relative intensities can be tuned by matrix selection [2]. This property is not shared by 2-phenylimidazo[1,2-a]pyridine, which emits with near-constant quantum yield regardless of environment.

Rhenium(I) Phosphorescent Complexes for Bioimaging and OLEDs

The N,O-bidentate chelation of IPPOH to fac-Re(CO)₃ cores yields neutral, structurally characterized dimeric and mononuclear complexes with potential for phosphorescent bioimaging and light-emitting devices [1]. The phenolate oxygen coordination enhances complex stability relative to monodentate imidazopyridine ligands, while the ESIPT-active ligand may impart additional photophysical functionality. Analogs lacking the hydroxyl group cannot achieve this bidentate architecture.

Custom-Wavelength Fluorophore Development via Rational Substitution

The systematic characterization of substituent effects on HPIP emission—including the ~60 nm hypsochromic shift with 6-cyano substitution and predictable red shifts with electron-donating groups—makes parent HPIP the rational starting point for synthesizing custom-wavelength ESIPT fluorophores [1]. Procurement of HPIP as the core scaffold, rather than pre-substituted derivatives, provides maximum synthetic flexibility while retaining the established structure-property relationships documented in the literature.

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